

Comparative Drug Loading Capacity of Lipid Nanoparticles

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Compound Focus: Trimyristin

CAS No.: 555-45-3

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Model Drug	Trimyristin Nanoemulsion (µg/mg)	Solid Trimyristin Nanoparticles (µg/mg)	α-form Tristearin Nanoparticles (µg/mg)	Crystalline Cholesteryl Myristate Nanoparticles (µg/mg)
Betamethasone-17-valerate	0.4	13.0	1.7	0.6
Carbamazepine	40.0	35.0	1.6	3.8
Diazepam	55.0	50.0	20.0	17.0
Flufenamic acid	39.0	35.0	0.9	3.9
Griseofulvin	7.0	5.0	0.5	0.7
Ibuprofen	46.0	40.0	1.4	3.2
Retinyl palmitate	Not loadable	Not loadable	Not loadable	Not loadable
Ubidecarenone	Not loadable	Not loadable	Not loadable	Not loadable

Data adapted from Rosenblatt and Bunjes (2017) [1] [2] [3]. Values are approximate and represent the mass of drug loaded per mass of lipid nanoparticles.

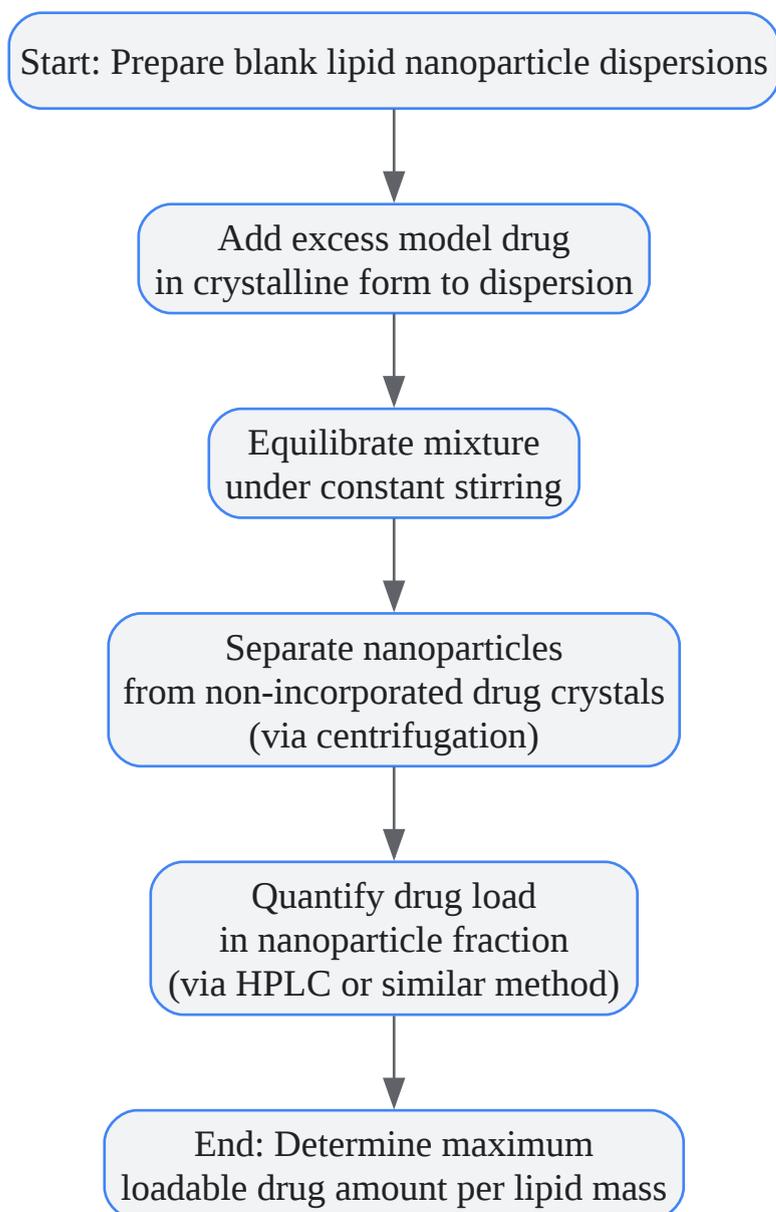
Key Experimental Insights

The data reveals several critical points for formulation scientists:

- **Superiority of Trimyristin:** Trimyristin-based dispersions generally had the highest loading capacity, with the nanoemulsion usually being equal or superior to the solid trimyristin nanoparticles [1] [3].
- **Impact of Physical State:** The physical state of the lipid (liquid vs. solid) significantly impacts capacity. For most compounds, the liquid trimyristin nanoemulsion showed equal or higher loading than solid trimyristin nanoparticles [1] [3].
- **Drug-Specific Performance:** Loading is highly dependent on the specific drug. A notable exception is betamethasone-17-valerate, which loaded far more efficiently into solid trimyristin nanoparticles than into any other formulation, including the liquid emulsion [1] [3].
- **Limitations:** Extremely lipophilic drugs like retinyl palmitate and ubidecarenone could not be loaded into any of the tested nanoparticles using the passive approach [1] [3].

Detailed Experimental Protocol

The comparative data was generated using a passive drug loading technique, which is considered an efficient way to determine the true solubilization capacity of a colloidal system without risking overloading [3].



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Key Steps and Rationale:

- **Nanoparticle Preparation:** The different lipid nanoparticles (e.g., **trimyristin** emulsion, solid **trimyristin**, tristearin) were prepared separately using melt-homogenization techniques [3].
- **Passive Loading:** The pre-formed, blank nanoparticle dispersions were exposed to an excess of the model drug in its crystalline (bulk) state and equilibrated. This allows the drug to partition into the lipid matrix until saturation is reached [1] [3].
- **Separation and Quantification:** After equilibrium, the nanoparticle fraction was separated from the non-incorporated drug crystals, typically by centrifugation. The drug loaded into the nanoparticles was

then quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) [1] [3].

Interpretation for Formulation Scientists

The findings suggest that for many poorly soluble drugs, **trimyristin nanoemulsions are a promising starting point** in formulation development due to their high loading potential. However, the exceptional loading of betamethasone-17-valerate in solid **trimyristin** highlights that **solid lipid nanoparticles can be superior for specific drug-carrier pairs**, likely due to unique molecular interactions and the creation of a solid solution [1].

The passive loading method itself is a valuable tool for efficiently screening carrier systems without the need to prepare multiple loaded batches, saving time and scarce drug compounds in early development stages [3].

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References

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